2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenoxy group and a pyrrolidinyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Pyrrolidine Derivative Formation: The next step involves the synthesis of the pyrrolidine derivative by reacting a suitable pyrrolidine precursor with a methylthio group.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the pyrrolidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides, in solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(2-Bromophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure with a bromine atom instead of fluorine.
2-(2-Iodophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone lies in its fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and other applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-18-10-6-7-15(8-10)13(16)9-17-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRATSGRQHBIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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